N-葡萄糖基-5-氨基水杨酸

描述

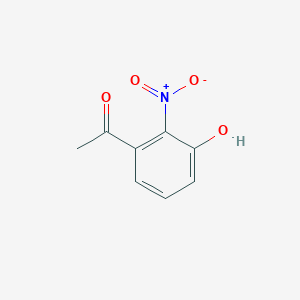

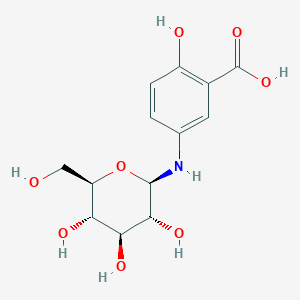

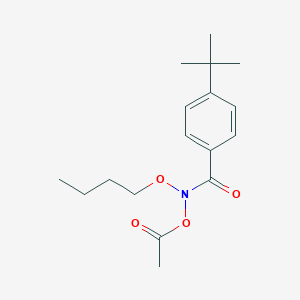

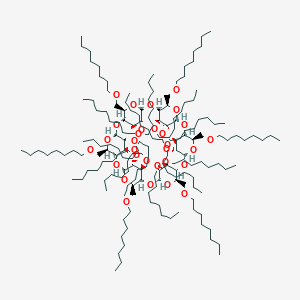

“N-Glucopyranosyl-5-aminosalicylic acid” is a metabolite of 5-aminosalicylic acid (5-ASA). It is formed in considerable amounts concomitant with a decrease in 5-aminosalicylic acid in plasma samples .

Synthesis Analysis

The metabolite is prepared by incubation of 5-ASA with rat liver homogenate, and isolated using preparative h.p.l.c . It is identified as N-beta-D-glucopyranosyl-5-aminosalicylic acid by n.m.r. spectroscopy and by FAB mass spectrometry .Chemical Reactions Analysis

N-beta-D-Glucopyranosyl-5-ASA is formed non-enzymically from 5-ASA and glucose in phosphate buffer pH 7.4, and is unstable under weakly acidic conditions, decomposition increasing with temperature .Physical And Chemical Properties Analysis

The molecular formula of “N-Glucopyranosyl-5-aminosalicylic acid” is C13H17NO8. It has a molecular weight of 315.28 g/mol. It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 9 .科学研究应用

免疫药理学和治疗机制

N-葡萄糖基-5-氨基水杨酸,也称为5-氨基水杨酸(5-ASA),因其抗炎特性而主要用于治疗炎症性肠病(IBD)。Nikolaus 等人(2000 年)阐明了 5-ASA 在急性肠道炎症和慢性肠道炎症中的治疗功效部分归因于其抑制花生酸代谢和清除氧自由基的能力。它还抑制外周和肠道淋巴细胞的活化,并抑制 B 淋巴细胞产生免疫球蛋白以及促炎性细胞因子的产生 (Nikolaus、Fölscn 和 Schreiber,2000)。

调节核受体

Rousseaux 等人(2005 年)发现 5-ASA 的肠道抗炎作用与过氧化物酶体增殖物激活受体-γ (PPAR-γ) 的激活有关。这种核受体介导了 5-ASA 的治疗作用,表明 5-ASA 在治疗炎症性疾病中具有新的靶点 (Rousseaux 等人,2005)。

药物递送和转运效率

Yuri 等人(2020 年)研究了肽类 5-ASA 衍生物的转运特性,揭示了某些衍生物是人类 H+ 偶联寡肽转运蛋白 PEPT1 的可转运底物。这项研究强调了在 IBD 中提高局部结肠病变药物输送效率的潜力 (Yuri 等人,2020)。

溃疡性结肠炎的前药开发

在寻求增强溃疡性结肠炎疗法方面,Yan 等人(2019 年)合成了 5-ASA 的前药,证明其作为一种有前景的口服结肠靶向前药的潜力,在实验性结肠炎模型中具有显着的治疗效果 (Yan 等人,2019)。

生化相互作用和细胞信号传导

Serra 等人(2012 年)比较了花青素-3-葡萄糖苷和 5-ASA 对肠道细胞中细胞因子诱导的炎症的影响。他们的研究结果表明,这两种化合物都能减少炎性介质和酶的表达,表明在炎症性肠病治疗中具有潜在的互补益处 (Serra 等人,2012)。

作用机制

Target of Action

The primary target of N-Glucopyranosyl-5-aminosalicylic acid, also known as 2-hydroxy-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid, is Mycobacterium tuberculosis . This compound is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli .

Mode of Action

N-Glucopyranosyl-5-aminosalicylic acid works by inhibiting the synthesis of folic acid . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. N-Glucopyranosyl-5-aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

The compound affects the folic acid synthesis pathway, which is crucial for the growth and multiplication of bacteria . By inhibiting this pathway, N-Glucopyranosyl-5-aminosalicylic acid slows down the growth of Mycobacterium tuberculosis .

Pharmacokinetics

It is known that the compound is metabolized to n-acetyl-5-aminosalicylic acid by n-acetyltransferase 1 (nat1) . This metabolite then binds to PPAR-gamma (peroxisome proliferator-activated receptor gamma), a nuclear hormone receptor .

Result of Action

The result of N-Glucopyranosyl-5-aminosalicylic acid’s action is the inhibition of the growth and multiplication of Mycobacterium tuberculosis . This bacteriostatic effect helps in the treatment of tuberculosis .

Action Environment

It is known that the compound is used in combination with other anti-tuberculosis drugs for the treatment of active tuberculosis . The efficacy and stability of the compound could potentially be influenced by various environmental factors, such as pH and temperature, but more research is needed to confirm this.

属性

IUPAC Name |

2-hydroxy-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRWBGQWNUAGPK-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924382 | |

| Record name | N-(3-Carboxy-4-hydroxyphenyl)hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Glucopyranosyl-5-aminosalicylic acid | |

CAS RN |

123135-21-7 | |

| Record name | N-Glucopyranosyl-5-aminosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123135217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Carboxy-4-hydroxyphenyl)hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)

![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)

![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)